molecular formula C12H8ClF3N2S B2542138 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline CAS No. 338406-70-5

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline

Cat. No.: B2542138
CAS No.: 338406-70-5
M. Wt: 304.72
InChI Key: YNEQBEJEISFMLI-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline is a synthetic organic compound with the molecular formula C12H8ClF3N2S and is provided as a research chemical . This compound belongs to a class of aniline derivatives featuring a pyridine ring system substituted with chlorine and trifluoromethyl groups, connected via a thioether (sulfur) bridge. The presence of both the electron-withdrawing trifluoromethyl group and the sulfur-containing linkage is a significant structural feature often associated with specific bioactivity and physicochemical properties. Compounds with similar scaffolds, such as those where the sulfur bridge is replaced with an oxygen ether linkage, have been investigated for their potential applications in pharmaceutical development and agricultural chemistry . For instance, closely related structures have been studied for their potential as anticancer agents by inducing apoptosis and for their efficacy as herbicides by disrupting key metabolic pathways in plants . The primary value of this compound lies in its role as a key synthetic intermediate or building block in organic synthesis and medicinal chemistry research. It serves as a versatile precursor for the development of novel molecules, particularly in the synthesis of more complex heterocyclic systems that are prevalent in many agrochemical and pharmaceutical agents . Researchers can utilize this compound to explore structure-activity relationships (SAR), especially by comparing the properties of the thioether linkage to ether analogs. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2S/c13-8-5-7(12(14,15)16)6-18-11(8)19-10-4-2-1-3-9(10)17/h1-6H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEQBEJEISFMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with aniline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. These compounds demonstrated IC50 values in the range of 1.9–7.52 μg/mL, indicating potent anticancer activity against these cell lines .

Antimicrobial Properties

The compound's derivatives have also been evaluated for antimicrobial activity. In one study, newly synthesized compounds were screened against various microbial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives exhibited excellent inhibition with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Synthesis of Novel Compounds

The synthesis of this compound has been explored as part of a broader effort to create new chemical entities with enhanced biological activities. The compound serves as a precursor for synthesizing various thioether derivatives, which can be utilized in drug discovery processes .

Case Studies

StudyApplicationFindings
Anticancer Study Evaluation against HCT-116 and MCF-7 cell linesCompounds exhibited IC50 values between 1.9–7.52 μg/mL, indicating significant anticancer activity .
Antimicrobial Screening Testing against Mycobacterium smegmatis and Pseudomonas aeruginosaSome derivatives showed MIC values as low as 6.25 µg/mL, suggesting strong antimicrobial potential .
Synthesis Research Development of new thioether derivativesThe compound is used to synthesize novel entities for further biological evaluation .

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chlorine and thioether groups can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline and related compounds:

Compound Name Molecular Formula Substituents/Linkers Key Applications/Synthesis Notes Reference
This compound C₁₂H₈ClF₃N₂S Thioether-linked pyridine-aniline Limited direct data; hypothesized agrochemical use
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O Ethyl linker, benzamide group SDH-inhibiting fungicide; thyroid toxicity in animal studies [1]
2-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-N-(p-tolyl)aniline C₂₁H₁₈ClF₃N₂ Ethyl linker, p-tolyl group Synthesized via CuI/pyrrole-2-carboxylate catalysis (13% yield) [2]
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N Fluorine substitution, no pyridine core Intermediate in pharmaceuticals/agrochemicals [4]
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)acetate C₁₁H₁₀ClF₃N₂O₂S Thioether-linked acetate ester Discontinued commercial availability [3]

Key Differences and Implications

The thioether may enhance stability or modulate electronic effects compared to oxygen or carbon linkers . The absence of a benzamide group (as in Fluopyram) suggests differing biological targets and toxicity profiles. Fluopyram’s thyroid carcinogenicity is attributed to its benzamide moiety , which is absent in the target compound.

Synthetic Accessibility: Palladium/rhodium-catalyzed methods are common for pyridine-aniline derivatives , but yields vary significantly.

Bioactivity and Safety :

  • While Fluopyram’s toxicity is well-documented , data on the target compound’s safety are lacking. The trifluoromethyl group, common to all listed compounds, is often associated with enhanced lipophilicity and metabolic resistance, which could influence bioavailability and environmental persistence.

Biological Activity

The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline , with CAS Number 1823183-23-8, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H4ClF6N3OS
  • Molecular Weight : 375.68 g/mol
  • Purity : ≥ 98%

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, indicating that it may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival .
  • Anti-inflammatory Effects : The compound has been implicated in reducing inflammatory responses. It appears to modulate key signaling pathways such as NF-κB and MAPK, which are critical in the inflammatory process .
  • Anticancer Potential : There is emerging evidence suggesting that this compound may inhibit cancer cell proliferation. It has been observed to induce apoptosis in various cancer cell lines, likely through the activation of intrinsic apoptotic pathways .

Biological Activity Data

Activity TypeModel UsedObserved EffectReference
AntimicrobialVarious bacterial strainsInhibition of growth ,
Anti-inflammatoryA549 lung cancer cellsReduced IL-6, COX-2 expression ,
AnticancerHeLa and MCF7 cell linesInduction of apoptosis ,
CytotoxicityHuman-derived plateletsDecreased platelet aggregation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against fluconazole-resistant strains of Candida species. The compound demonstrated significant antifungal activity, suggesting its potential as a therapeutic agent for resistant infections .
  • Anti-inflammatory Mechanism : In a model of chronic inflammation using A549 cells, treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential utility in treating inflammatory diseases .
  • Anticancer Activity : In vitro studies on breast cancer cell lines (MCF7) revealed that the compound induced apoptosis and inhibited cell migration, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 3-chloro-5-(trifluoromethyl)pyridin-2-amine with a thiol-containing aniline derivative. Key steps include:

  • Catalyst Selection : Use palladium-based catalysts (e.g., trans-dichloro(triphenylphosphine)palladium) for Suzuki-Miyaura coupling, as demonstrated in similar pyridine syntheses .
  • Solvent Optimization : Test polar aprotic solvents (e.g., toluene, DMF) to enhance reaction efficiency. Evidence suggests Na₂CO₃ in aqueous/organic biphasic systems improves yields .
  • Yield Analysis : Employ Design of Experiments (DOE) to evaluate factors like temperature, catalyst loading, and solvent ratios. Isolated yields can vary (e.g., 70–95%), requiring statistical validation .

Q. Table 1: Example Reaction Conditions

ParameterConditionReference
CatalystPd(PPh₃)₂Cl₂
Solvent SystemToluene/Water (1:1)
BaseNa₂CO₃
TemperatureReflux (110°C)

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm the pyridine-thioaniline backbone, as done for 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and CF₃ groups (δ ~110 ppm in ¹⁹F NMR) .
    • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What methodologies assess the compound’s solubility and stability under laboratory conditions?

Methodological Answer:

  • Solubility Testing : Conduct gradient solubility studies in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or HPLC .
  • Stability Profiling :
    • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.
    • Photostability : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps .
  • Computational Modeling : Apply DFT calculations to map transition states and electronic effects of the CF₃ and chloro substituents .

Q. What experimental designs evaluate the environmental fate of this compound?

Methodological Answer: Adopt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic Transformations : Test hydrolysis (pH 4–9) and photolysis (simulated sunlight) .
  • Biotic Degradation : Use microbial consortia to assess aerobic/anaerobic biodegradation .

Q. Table 2: Environmental Fate Parameters

ParameterMethodReference
Hydrolysis Half-lifepH-varied aqueous solutions (25°C)
Photolytic DegradationUV-Vis irradiation (λ = 300–400 nm)
Soil SorptionBatch equilibrium (OECD Guideline 106)

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) to identify EC₅₀ variability .
  • Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity toward proposed biological targets (e.g., kinases) .

Q. What strategies identify the compound’s interactions with enzymes or receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for protein-ligand interactions .
  • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to map binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.